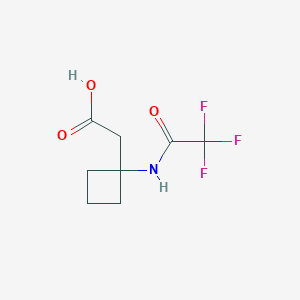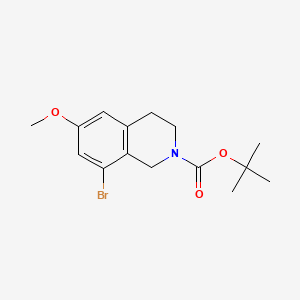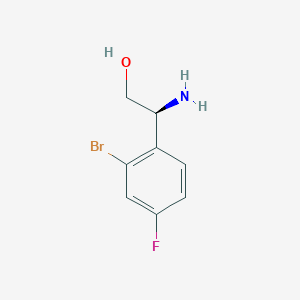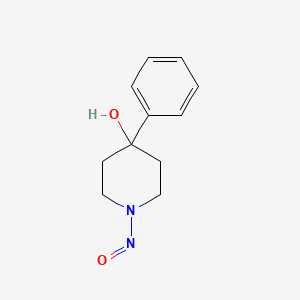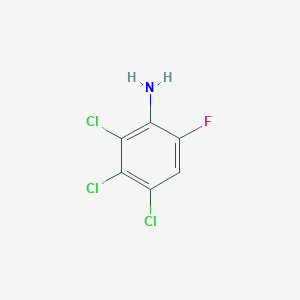
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a difluoroethyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(1,1-difluoroethyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2-(1,1-difluoroethyl)-4-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the chloro and difluoroethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
類似化合物との比較
1-Chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-Chloro-2-(1,1-difluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-2-(1,1-difluoroethyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-Chloro-1,1-difluoroethylene: A simpler compound with different reactivity due to the absence of the aromatic ring and nitro group.
特性
分子式 |
C8H6ClF2NO2 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC名 |
1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
InChIキー |
BTTDCNQNVWHTGA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


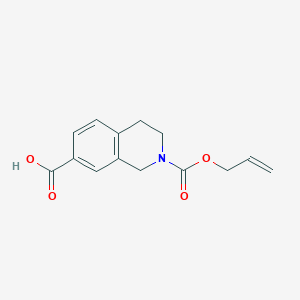
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
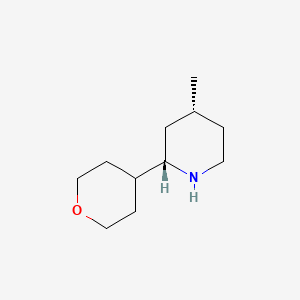
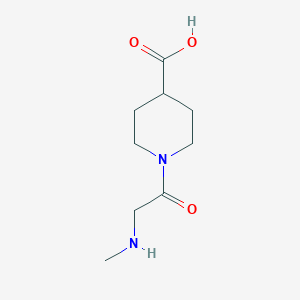
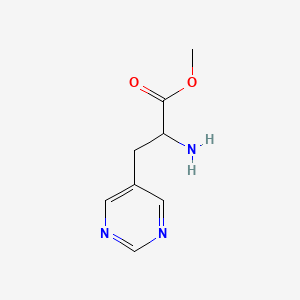
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
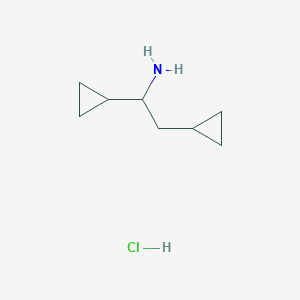
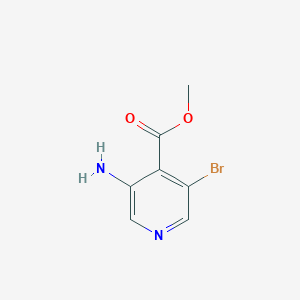
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
